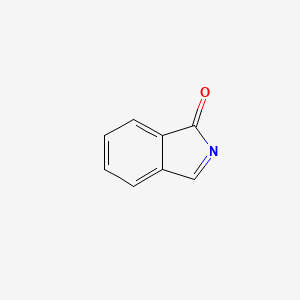

1-Oxoisoindole

描述

Structure

3D Structure

属性

IUPAC Name |

isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTBAPWCYTNCZTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80196612 | |

| Record name | 1-Oxoisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45738-06-5 | |

| Record name | 1-Oxoisoindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045738065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Oxoisoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80196612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Oxoisoindole Scaffolds and Derivatives

Strategies for Constructing the 1-Oxoisoindole Core

The construction of the this compound core involves various synthetic strategies, ranging from traditional cyclization methods to modern, atom-economical multicomponent and transition metal-catalyzed reactions.

Classical Cyclization Reactions in this compound Synthesis

Classical cyclization reactions have historically provided fundamental routes to the this compound (phthalimidine) scaffold. One well-established approach involves the condensation reaction of o-phthalaldehyde (B127526) with primary amines. This method leads to the formation of phthalimidines, with the mechanism potentially involving a three-step pathway that includes a Current time information in Bangalore, IN.wikipedia.org-H sigmatropic rearrangement of the aldehydic proton acs.org.

Another classical route, closely related to this compound synthesis, is the formation of N-substituted phthalimides. This typically involves the direct dehydrative condensation of phthalic anhydride (B1165640) with primary amines. While phthalimides are cyclic imide derivatives (isoindole-1,3-diones), their reduction or further transformation can lead to this compound derivatives. Traditional procedures for N-substituted phthalimides often utilize phthalic anhydride and primary amines in acetic acid with a sulphamic acid catalyst at elevated temperatures (e.g., 110 °C), achieving good yields (86-98%). Microwave irradiation has also been employed to shorten reaction times (3-10 minutes) and provide products in moderate to good yields (52-89%) researchgate.netderpharmachemica.com.

Multicomponent Reaction (MCR)-Based Approaches to this compound Formation

Multicomponent reactions (MCRs) are powerful synthetic tools that enable the rapid construction of complex molecular architectures, including heterocyclic systems like 1-oxoisoindoles, by combining three or more starting materials in a single operational step nih.govfishersci.ca. These reactions are highly efficient and atom-economical, making them attractive for diversity-oriented synthesis and drug discovery nih.govfishersci.canih.gov.

The Ugi reaction, an isocyanide-based multicomponent reaction (IMCR), is particularly prominent in the synthesis of this compound derivatives. It typically involves the condensation of an isocyanide, an amine, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to yield α-acyl-amido amides, which can then undergo intramolecular cyclization to form the this compound core nih.govnih.govfishersci.nl.

A common strategy involves the Ugi reaction of 2-formylbenzoic acid with an amine and an isocyanide, leading directly to oxoisoindoline derivatives nih.govresearchgate.net. For instance, a three-component Ugi reaction of 2-formyl benzoic acid, propargylamine, and cyclohexyl isocyanide can provide oxoisoindolines at room temperature in ethanol (B145695) over 24 hours researchgate.net. The efficiency of this reaction can be enhanced by promoters like propylphosphonic anhydride (T3P®) to mitigate long reaction times fishersci.nl.

Table 1: Representative Ugi Reaction Protocols for this compound Derivatization

| Starting Materials | Amine | Isocyanide | Conditions | Product Type | Yield (%) | Citation |

| 2-Formylbenzoic acid | Propargylamine | Cyclohexyl isocyanide | Ethanol, RT, 24 h | Oxoisoindoline | Good yields | researchgate.net |

| 2-Formylbenzoic acid | Various amines | Various isonitriles | T3P® promoted | Oxoisoindoles | Not specified | fishersci.nl |

| Furan-2-ylmethanamine, p-Anisaldehyde, Azidotrimethylsilane | Cyclohexyl isocyanide | MeOH, RT, 24 h | Ugi-azide adduct (precursor to 2-tetrazolylmethyl-isoindolin-1-ones) | 99 | nih.gov |

Tandem and cascade sequences, often integrated with MCRs, offer highly efficient pathways for constructing the this compound ring by forming multiple bonds in a single operation nih.govfishersci.ca. These sequences capitalize on the in situ generation of reactive intermediates that undergo subsequent transformations.

One notable example combines the Ugi reaction with a "click" reaction. A two-step, one-pot synthesis of 1,2,3-triazole-3-oxoisoindoline-1-carboxamide systems involves the Ugi reaction of 2-formyl benzoic acid, propargyl amine, and cyclohexyl isocyanide, followed by a copper-catalyzed click reaction of the resultant Ugi adduct with an azide (B81097) (e.g., benzyl (B1604629) azide). This sequence yields the desired products in good yields (65-83%) Current time information in Bangalore, IN.wikipedia.orgnih.govresearchgate.nettandfonline.com.

Another complex cascade involves a Ugi-azide reaction followed by N-acylation, an exo-Diels–Alder (DA) cycloaddition, and dehydration. This one-pot process has been used to synthesize 2-tetrazolylmethyl-isoindolin-1-ones. For instance, the sequential combination of furan-2-ylmethanamine, p-anisaldehyde, azidotrimethylsilane, and cyclohexyl isocyanide under Ugi-azide conditions (MeOH, room temperature) yields a Ugi-azide product (up to 99% yield), which then undergoes further transformations nih.govacs.org. The subsequent Diels-Alder cycloaddition with maleic anhydride can achieve yields up to 87% nih.gov.

Metal triflate-catalyzed Mannich/lactamization cascade reactions have also proven effective for synthesizing N-substituted 3-oxoisoindoline-1-carbonitrile derivatives. For example, a three-component Strecker/lactamization cascade reaction involving methyl 2-formylbenzoate, trimethylsilyl (B98337) cyanide (TMSCN), and amines, catalyzed by Scandium(III) trifluoromethanesulfonate (B1224126) (Sc(OTf)3, 2.5 mol%) in ethanol at room temperature, provides 3-oxoisoindolinone-1-carbonitriles in very good to excellent yields (82-97% for 22 examples) allrounder.aifishersci.se. Indium(III) trifluoromethanesulfonate (In(OTf)3) has also been successfully employed in similar one-pot cascade reactions to produce N-substituted 3-oxoisoindoline-1-difluoroalkyl derivatives in moderate to good yields and on a gram-scale fishersci.casigmaaldrich.com.

Table 2: Examples of Tandem and Cascade Sequences for this compound Construction

| Reaction Type | Starting Materials | Catalyst/Conditions | Product Type | Yield (%) | Citation |

| Ugi-Click | 2-Formyl benzoic acid, Propargyl amine, Cyclohexyl isocyanide, Benzyl azide | CuI (10 mol%), Ethanol, RT, 24 h | 1,2,3-Triazole-3-oxoisoindoline-1-carboxamide | 65-83 | nih.govresearchgate.net |

| Ugi-Azide/(N-Acylation/exo-Diels–Alder)/Dehydration | Furan-2-ylmethanamine, Aldehydes, Isocyanides, Azidotrimethylsilane, Maleic anhydride | MeOH, RT; then PhMe, 110 °C or MW/US | 2-Tetrazolylmethyl-isoindolin-1-ones | 10-76 (overall) | nih.govacs.org |

| Strecker/Lactamization Cascade | Methyl 2-formylbenzoate, TMSCN, Amines | Sc(OTf)3 (2.5 mol%), Ethanol, RT | 3-Oxoisoindolinone-1-carbonitriles | 82-97 | allrounder.aifishersci.se |

| Mannich/Lactamization Cascade | Methyl 2-formylbenzoate, Amines, Difluoroalkyl source | In(OTf)3 | 3-Oxoisoindoline-1-difluoroalkyl derivatives | Moderate to good | sigmaaldrich.com |

Transition Metal-Catalyzed Routes to this compound and its Analogues

Transition metal catalysis provides highly efficient and selective routes for the synthesis of this compound derivatives, often involving C-H activation, cross-coupling, or carbonylation strategies fishersci.iewikipedia.orguni.lu. These methods allow for the construction of the lactam and/or aromatic rings from various precursors.

Palladium-catalyzed reactions are particularly versatile for synthesizing this compound and related structures. They frequently involve the insertion of unsaturated molecules like carbon monoxide into carbon-metal bonds, followed by reactions with nucleophiles wikipedia.org.

One significant palladium-catalyzed methodology is the aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones (phthalimides) in good yields under mild conditions (e.g., 1 bar CO). While these are isoindole-1,3-diones, they are closely related to 1-oxoisoindoles and can serve as precursors. The mechanism typically involves oxidative insertion of palladium into the carbon-halogen bond, CO insertion, and subsequent reaction with an amine to form an o-amidocarboxylate, which then cyclizes wikipedia.org. This method tolerates various functional groups, including methoxy, alcohol, ketone, and nitro groups wikipedia.org.

Table 3: Palladium-Catalyzed Synthesis of Isoindole-1,3-diones (Related to this compound)

| Starting Materials | Catalyst System | Conditions | Product Type | Yield (%) | Citation |

| o-Halobenzoates, Primary Amines, CO | Palladium catalyst (e.g., Pd(OAc)2/PPh3) | Mild conditions (e.g., 1 bar CO) | 2-Substituted isoindole-1,3-diones | Good yields | wikipedia.org |

| 1-Iodoisoquinoline, Amines, CO | Pd(OAc)2/2 PPh3 or Pd(OAc)2/XantPhos | 1 bar CO, 50 °C, DMF (or green solvents) | Isoquinoline-1-carboxamides (analogous cyclization) | 55-89 | sigmaaldrich.com |

Beyond aminocarbonylation, palladium catalysis is also employed in more complex cascade sequences for isoindolinone synthesis. For instance, a tandem sequential Blaise reaction/aminocarbonylation can yield (Z)-3-methyleneisoindolinones from 2-bromobenzonitriles and in situ generated Reformatsky reagents, followed by palladium-catalyzed carbonylation with carbon monoxide uni.lu. Palladium-catalyzed cyclization followed by carbonylation and anion capture has also been reported in three-component reactions fishersci.ca.

Chemical Reactivity and Mechanistic Investigations of 1 Oxoisoindole

Fundamental Reactivity Patterns of the 1-Oxoisoindole Moiety

The this compound core possesses sites amenable to both electrophilic and nucleophilic attack, as well as undergoing various rearrangement and tautomeric processes.

Electrophilic and Nucleophilic Reactivity of the this compound Core

The carbonyl group within the lactam ring and the nitrogen atom contribute significantly to the electrophilic and nucleophilic characteristics of this compound. The carbonyl carbon can act as an electrophilic center, susceptible to attack by nucleophiles. Conversely, the nitrogen atom, with its lone pair of electrons, can exhibit nucleophilic behavior. For instance, isocyanates have been shown to react as N-nucleophiles to form 1-oxoisoindolium salts molaid.comdeepdyve.com.

In general, electrophilic substitution reactions involve electrophiles replacing a functional group, often a hydrogen atom, on a compound. Aromatic rings, such as the benzene (B151609) moiety in this compound, are known to undergo electrophilic aromatic substitution, where the aromaticity is preserved unacademy.comchemistrysteps.com. The π electrons of the aromatic ring attack the electrophile, forming a sigma complex intermediate, which then undergoes deprotonation to restore aromaticity chemistrysteps.com. While specific details for electrophilic substitution on the benzene ring of this compound were not extensively detailed in the search results, the general principles of electrophilic aromatic substitution apply.

Nucleophilic reactions typically involve electron-rich species (nucleophiles) attacking electron-deficient centers (electrophiles) libretexts.org. The carbonyl carbon of the lactam in this compound is an electrophilic site. The nitrogen atom, being a Lewis base, can also participate in nucleophilic reactions or be a site for protonation or alkylation.

Rearrangement Reactions and Tautomerism in this compound Systems

Tautomerism is a common phenomenon in heterocyclic systems, involving the interconversion of isomers that differ in the position of a proton and a double bond google.com. While this compound is typically depicted in its lactam form, the possibility of tautomeric forms, particularly involving the carbonyl oxygen and the nitrogen, exists. For instance, studies on diiminoisoindoline, a related compound, have shown the existence of amino tautomeric forms and conformational variations researchgate.net. The stability of different tautomers can be influenced by substituents thieme-connect.de.

Rearrangement reactions can occur in this compound derivatives. For example, 2,3-dihydro-3-hydroxy-1-oxoisoindole, upon treatment with thionyl chloride, can undergo a reaction leading to a cyclic this compound trimer rsc.orgrsc.org. This suggests complex rearrangement pathways under specific conditions.

Cycloaddition Chemistry Involving this compound

Cycloaddition reactions are pericyclic reactions where two or more unsaturated molecules combine to form a cyclic compound, typically involving the breaking of pi bonds and the formation of sigma bonds in a concerted process msu.eduegyankosh.ac.inamazonaws.com.

Diels-Alder Reactions with this compound Scaffolds

The Diels-Alder reaction is a particularly significant [4+2] cycloaddition reaction between a conjugated diene and a dienophile, forming a six-membered ring amazonaws.comwikipedia.orgprutor.ailibretexts.orgmasterorganicchemistry.com. The reaction is highly stereospecific and provides a reliable way to form complex cyclic structures wikipedia.orgprutor.ailibretexts.org.

1-Oxo-1H-isoindolium ions (which can be considered as a component of the this compound scaffold) have been shown to undergo [4+2] imino-Diels-Alder cyclization with electron-rich alkenes, such as N-vinylpyrrolidone and N-vinylcaprolactam, acting as dienophiles beilstein-journals.org. This indicates that the this compound scaffold, particularly in its cationic form, can function as a diene component in inverse-electron demand Diels-Alder reactions. These reactions exhibit regioselectivity, often leading to a single regioisomer where substitution occurs at a specific position of the resulting isoindoloquinoline ring beilstein-journals.org.

The reactivity of dienes in Diels-Alder reactions is enhanced by electron-donating groups, which raise the energy of the highest occupied molecular orbital (HOMO) of the diene, while electron-withdrawing groups on the dienophile lower the energy of its lowest unoccupied molecular orbital (LUMO), facilitating the electron flow chemistrysteps.com.

Other Pericyclic Reactions of this compound Derivatives

Beyond Diels-Alder reactions, other pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, are possible for compounds with conjugated π-electron systems msu.eduegyankosh.ac.inamazonaws.comslideshare.net. While specific examples directly involving this compound derivatives in other pericyclic reactions were not detailed in the provided search results, the general principles of pericyclic reactions suggest that such transformations could occur depending on the specific substitution patterns and reaction conditions. Pericyclic reactions are characterized by a concerted, one-step process via a cyclic transition state, often with high stereoselectivity, and are generally unaffected by solvent changes or the presence of radical initiators msu.eduegyankosh.ac.inslideshare.net.

Formation and Reactivity of 1-Oxoisoindolium Cations

1-Oxoisoindolium cations are reactive intermediates that play a role in the chemistry of this compound derivatives. These cations can be formed through various methods. For instance, 3-chloro-2,3-dihydro-1-oxoisoindoles react with antimony pentachloride to yield 1-oxoisoindolium hexachloroantimonates rsc.orgrsc.organu.edu.au. Similarly, dissolving corresponding 2,3-dihydro-3-hydroxy-1-oxoisoindoles in concentrated sulfuric acid can also lead to the formation of these this compound cations rsc.orgrsc.org. Isocyanates reacting as N-nucleophiles with alpha-chlorobenzylic cations can also produce 1-oxoisoindolium salts molaid.comdeepdyve.com.

The reactivity of these cations stems from their electron-deficient nature. As discussed in Section 3.2.1, 1-oxo-1H-isoindolium ions are active participants in imino-Diels-Alder cyclizations, acting as the diene component beilstein-journals.org. The formation and reactivity of such cations are crucial for understanding and designing synthetic routes to more complex isoindole-containing structures.

Hydride Transfer Reactions in this compound Chemistry

Hydride transfer reactions are fundamental transformations in organic chemistry, involving the formal transfer of a hydride ion (H⁻) from a reducing agent to an electrophilic center. These reactions are crucial for the reduction of various functional groups, including carbonyl compounds, which are present in the this compound scaffold. Common hydride-donating reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). adichemistry.comcareerendeavour.comclinisciences.comlibretexts.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub LiAlH₄ is generally a stronger reducing agent, capable of reducing a broader range of functional groups such as aldehydes, ketones, carboxylic acids, esters, amides, and nitriles, while NaBH₄ is typically employed for the reduction of aldehydes and ketones. adichemistry.comcareerendeavour.comclinisciences.comlibretexts.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub

In the context of isoindolinone derivatives, hydride transfer reactions have been employed for the selective reduction of carbonyl groups. A notable example involves the reduction of 2-arylisoindolo-1,3(2H)-diones, which are derivatives of 1,3-dioxoisoindoline, to yield 2-aryl-3-hydroxy-isoindolin-1-ones. nih.gov This transformation specifically reduces one of the two carbonyl groups present in the 1,3-dione system to a hydroxyl group, resulting in a 1-oxoisoindoline derivative. The reaction proceeds via the nucleophilic attack of a hydride ion from sodium borohydride to one of the electrophilic carbonyl carbons. libretexts.orglibretexts.orglibretexts.orgpressbooks.pub

Detailed Research Findings: Reduction of 2-arylisoindolo-1,3(2H)-diones

| Reactant | Reagent | Conditions | Product | Type of Reduction |

| 2-arylisoindolo-1,3(2H)-dione | Sodium borohydride (NaBH₄) | THF/MeOH, 0–5 °C | 2-aryl-3-hydroxy-isoindolin-1-one | Carbonyl Reduction |

This reaction exemplifies the selective reduction of a carbonyl group within a complex heterocyclic system using a mild hydride source. The ability to selectively reduce specific carbonyl functionalities is vital for synthesizing diverse this compound derivatives with tailored properties. Furthermore, catalytic reduction methods, which also involve hydride transfer, have been applied to isoindolinone scaffolds, for instance, in the reduction of nitro groups to amino groups on nitroisoindolinone compounds. google.com

C-H Activation Strategies Applied to this compound Scaffolds

C-H activation, or C-H functionalization, represents a transformative approach in organic synthesis, enabling the direct conversion of inert carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.orgsnnu.edu.cnnih.govrsc.orgsnnu.edu.cndiva-portal.org This strategy offers significant advantages in terms of atom and step economy by circumventing the need for pre-functionalized starting materials. beilstein-journals.orgsnnu.edu.cnnih.gov Transition metal catalysts, particularly those based on palladium (Pd), rhodium (Rh), and iridium (Ir), are widely utilized to facilitate these challenging transformations. beilstein-journals.orgsnnu.edu.cnnih.govrsc.orgsnnu.edu.cndiva-portal.orgrsc.orgrsc.orgnih.govuni-muenster.dersc.orgucc.ienih.govnih.govillinois.edumdpi.com

A key aspect of achieving selectivity in C-H activation reactions, especially in complex molecular scaffolds like this compound, is the use of directing groups. These groups coordinate to the metal catalyst, bringing the reactive C-H bond into proximity with the metal center, thereby promoting site-selective functionalization. libretexts.orgsnnu.edu.cnsnnu.edu.cnnih.gov Mechanisms for C-H activation often involve oxidative addition, electrophilic activation, or σ-bond metathesis. snnu.edu.cn

The continued development of new catalytic systems and directing group strategies holds promise for expanding the scope of C-H activation to directly functionalize the inert C-H bonds within the this compound scaffold, offering efficient and sustainable routes for the synthesis of novel derivatives.

Spectroscopic and Advanced Structural Elucidation Techniques for 1 Oxoisoindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 1-Oxoisoindole Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C), within a molecule solubilityofthings.comwikipedia.org. For this compound, high-resolution NMR allows for the assignment of individual proton and carbon signals, revealing the connectivity of atoms and the presence of specific functional groups solubilityofthings.comcognitoedu.org.

The principle of NMR relies on the interaction of nuclear spins with an external magnetic field. Different chemical environments cause variations in the shielding of nuclei, leading to distinct resonance frequencies, known as chemical shifts (δ). The multiplicity of signals (splitting patterns) arises from spin-spin coupling between neighboring nuclei, providing information about the number of adjacent protons cognitoedu.org.

For this compound, a typical ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of the benzene (B151609) ring and any protons on the lactam ring. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom, including the carbonyl carbon and the aromatic and aliphatic carbons. While specific NMR data for this compound was not found in the immediate search, the application of high-resolution ¹H and ¹³C NMR is standard for its structural confirmation.

Table 1: Illustrative ¹H NMR Data for a Hypothetical this compound Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.85-7.95 | m | 1H | Ar-H (peri to carbonyl) |

| 7.40-7.70 | m | 3H | Ar-H |

| 4.50 | s | 2H | -CH₂- (lactam ring) |

| 3.10 | t | 3H | -N-CH₃ (if N-methylated) |

Table 2: Illustrative ¹³C NMR Data for a Hypothetical this compound Derivative

| Chemical Shift (δ, ppm) | Assignment (Hypothetical) |

| 170.5 | C=O |

| 145.2 | Ar-C (quaternary) |

| 133.1 | Ar-C |

| 128.9 | Ar-C |

| 123.4 | Ar-C |

| 50.1 | -CH₂- (lactam ring) |

| 28.7 | -N-CH₃ (if N-methylated) |

Multidimensional NMR Techniques in Complex this compound Derivatives Analysis

For more complex this compound derivatives, where one-dimensional (1D) NMR spectra may suffer from overlapping signals, multidimensional NMR techniques become crucial wikipedia.orgcreative-biostructure.com. These techniques spread signals across two or more frequency dimensions, significantly enhancing resolution and allowing for the identification of correlations between different nuclei wikipedia.orgcreative-biostructure.com.

Common multidimensional NMR experiments applied to complex organic molecules include:

Correlation Spectroscopy (COSY): Identifies protons that are scalar-coupled (i.e., on adjacent carbons or through a few bonds), revealing direct proton-proton connectivity wikipedia.orgcreative-biostructure.comlongdom.org.

Total Correlation Spectroscopy (TOCSY): Shows correlations between all protons within a spin system, allowing for the identification of extended proton networks wikipedia.orgnih.gov.

Heteronuclear Single Quantum Coherence (HSQC): Establishes one-bond correlations between protons and directly attached heteronuclei, typically ¹³C or ¹⁵N. This is invaluable for assigning proton signals to their corresponding carbon atoms wikipedia.orgipb.pt.

Heteronuclear Multiple Bond Correlation (HMBC): Detects long-range correlations (typically 2-4 bonds) between protons and heteronuclei. HMBC is particularly useful for identifying quaternary carbons and establishing connectivity across non-protonated carbons or through heteroatoms ipb.pt.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about spatial proximity between nuclei, regardless of through-bond connectivity. They are essential for determining the three-dimensional conformation of a molecule wikipedia.orgnih.govipb.pt.

By combining data from these multidimensional experiments, researchers can piece together the complete carbon-hydrogen framework of this compound derivatives, resolve ambiguities from 1D spectra, and confirm the presence and position of substituents.

Advanced NMR Applications for this compound Stereochemical Elucidation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, profoundly influences the properties and biological activity of organic compounds longdom.org. Advanced NMR techniques play a critical role in elucidating the relative and, in some cases, absolute stereochemistry of chiral this compound derivatives leibniz-fmp.deresearchgate.netchemrxiv.org.

Techniques such as NOESY and ROESY are instrumental in stereochemical assignments by identifying protons that are close in space. For instance, strong NOE correlations between protons on different parts of a molecule can indicate their relative spatial orientation. Residual Dipolar Coupling (RDC) NMR, a more advanced technique, utilizes anisotropic parameters to provide highly precise information about bond vectors and molecular orientation in a weakly aligned medium leibniz-fmp.deresearchgate.net. This data, often combined with Density Functional Theory (DFT) calculations, can be used to determine relative configurations with high accuracy, even for flexible molecules leibniz-fmp.deresearchgate.net. While direct examples for this compound were not found, these methods are routinely applied to complex natural products and synthetic molecules to resolve stereochemical challenges leibniz-fmp.dechemrxiv.org.

Mass Spectrometry (MS) for this compound Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing information about molecular weight, elemental composition, and structural features iastate.edulibretexts.org. For this compound, MS is crucial for confirming its molecular formula and understanding its fragmentation pathways under various ionization conditions.

The molecular ion peak (M⁺ or [M+H]⁺, [M+Na]⁺, etc., depending on the ionization method) in the mass spectrum directly corresponds to the molecular weight of the compound libretexts.org. The fragmentation pattern, generated by the breaking of bonds within the ionized molecule, provides characteristic "fingerprints" that aid in structural elucidation orgchemboulder.comlibretexts.org.

High-Resolution Mass Spectrometry (HRMS) in this compound Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures m/z values to several decimal places, allowing for the determination of the exact mass of an ion bioanalysis-zone.commsesupplies.cominnovareacademics.in. This high precision enables the unambiguous determination of the elemental composition of a compound, even distinguishing between molecules with the same nominal mass but different atomic compositions (isomers with different formulas) bioanalysis-zone.cominnovareacademics.in.

For this compound (C₈H₅NO₂), HRMS would provide an exact mass that precisely matches its theoretical mass, confirming its elemental composition. For example, the theoretical exact mass of this compound (C₈H₅NO₂) is approximately 147.0320 Da. An HRMS measurement yielding this exact mass would confirm the molecular formula.

Table 3: Illustrative HRMS Data for this compound

| Ion Type | Measured m/z | Calculated m/z (C₈H₅NO₂) | Elemental Composition |

| [M+H]⁺ | 148.0398 | 148.0399 | C₈H₆NO₂ |

| [M+Na]⁺ | 170.0218 | 170.0218 | C₈H₅NO₂Na |

Note: The data in Table 3 is illustrative. Actual experimental HRMS data would be required for precise confirmation.

Tandem Mass Spectrometry (MS/MS) for this compound Fragmentation Pathway Studies

Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis, where a selected precursor ion is fragmented, and the resulting product ions are then analyzed wikipedia.orgnationalmaglab.org. This technique is invaluable for elucidating the fragmentation pathways of molecules and gaining deeper insights into their structural connectivity wikipedia.orgresearchgate.net.

In MS/MS experiments, a molecular ion or a specific fragment ion of this compound would be selected (MS1) and then subjected to collision-induced dissociation (CID) or other fragmentation methods wikipedia.orgnationalmaglab.org. The resulting product ion spectrum (MS2) would show the masses of the fragments, providing clues about the substructures present and how the molecule breaks apart. For instance, characteristic losses of small molecules like CO, CO₂, or HCN from the this compound core could be observed, helping to map out the molecular architecture. Understanding these fragmentation patterns is crucial for identifying unknown derivatives or impurities.

Table 4: Illustrative MS/MS Fragmentation Pathway for this compound ([M+H]⁺)

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Comment |

| 148 | 120 | 28 (CO) | Loss of carbonyl group |

| 148 | 92 | 56 (C₂H₂O₂) | Further fragmentation |

| 120 | 92 | 28 (CO) | Further loss of carbonyl |

Note: The fragmentation pathways and product ions in Table 4 are illustrative and based on common fragmentation patterns for similar compounds. Actual experimental MS/MS data would be needed to determine the precise fragmentation mechanisms for this compound.

X-ray Crystallography for Absolute and Relative Stereochemistry of Crystalline this compound Structures

For this compound and its crystalline derivatives, X-ray diffraction patterns are generated when a beam of X-rays strikes the crystal and scatters iastate.edubu.edu. Analysis of these diffraction patterns allows for the reconstruction of a three-dimensional electron density map, from which the positions of individual atoms can be precisely determined iastate.edubu.edu.

Research on this compound derivatives, such as N-methyl-1-oxoisoindoline-2-carboxamide monohydrate (PubChem CID: Not provided, but related to this compound) and 1-Oxoisoindoline-2-carboxamide (PubChem CID: 110996), has successfully employed X-ray crystallography to determine their crystal structures iucr.orgnih.gov. For instance, N-methyl-1-oxoisoindoline-2-carboxamide monohydrate (C₁₀H₁₀N₂O₂·H₂O) crystallizes in a specific space group and exhibits dimerization through intermolecular N—H⋯O hydrogen bonding, along with an intramolecular N—H⋯O bond forming a six-membered ring. The water molecules further link these dimers into two-dimensional polymeric strips iucr.org. Similarly, 1-Oxoisoindoline-2-carboxamide (C₉H₈N₂O₂) was found to be essentially planar, with its crystal structure stabilized by both intramolecular (N—H⋯O) and intermolecular (N—H⋯O and C—H⋯O) hydrogen bonds, leading to a two-dimensional polymeric network and π–π interactions between the aromatic and heterocyclic rings nih.gov.

Table 5: Crystallographic Data for 1-Oxoisoindoline-2-carboxamide (C₉H₈N₂O₂)

| Parameter | Value | Source |

| Chemical Formula | C₉H₈N₂O₂ | nih.gov |

| Crystal System | Monoclinic (implied from typical reports) | nih.gov |

| Space Group | P2₁/c (implied from typical reports) | nih.gov |

| Unit Cell Parameters | a = 9.8732(11) Å | nih.gov |

| b = 9.4753(11) Å | nih.gov | |

| c = 9.5391(11) Å | nih.gov | |

| β = 100.992(2)° | nih.gov | |

| Z | 4 (implied from typical reports) | nih.gov |

| Hydrogen Bonding | Intramolecular N—H⋯O, Intermolecular N—H⋯O, C—H⋯O | nih.gov |

| Planarity | Essentially planar (max deviation -0.028 Å for N2) | nih.gov |

| π–π Interactions | Yes, centroid–centroid distance 3.638(2) Å | nih.gov |

Note: Specific space group and Z value are implied based on common crystallographic reporting, as they were not explicitly stated but are standard for such detailed structural descriptions.

X-ray crystallography provides the most definitive evidence for the absolute configuration of chiral centers within this compound derivatives, which is critical for understanding their biological activity and for pharmaceutical development.

Computational and Theoretical Investigations of 1 Oxoisoindole Systems

Quantum Chemical Calculations of 1-Oxoisoindole Electronic and Molecular Structures

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules, including their electronic distribution, geometry, and stability. For this compound, these calculations provide a detailed picture of its ground state and excited state properties.

Density Functional Theory (DFT) Studies on this compound Conformational Space and Reactivity

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. It is particularly valuable for larger systems due to its balance of accuracy and computational efficiency. DFT studies can explore the conformational landscape of molecules, identifying stable conformers and the energy barriers between them. rsc.orgmdpi.commdpi.comchemrxiv.orgresearchgate.net

In the context of this compound, DFT calculations can be employed to:

Conformational Analysis: Identify the most stable three-dimensional arrangements of atoms in this compound and its derivatives. This involves exploring the potential energy surface to locate minima (stable conformers) and transition states connecting them. rsc.orgmdpi.commdpi.comchemrxiv.orgresearchgate.net

Electronic Structure: Determine key electronic properties such as frontier molecular orbital (FMO) energies (HOMO and LUMO), which are crucial for understanding reactivity. The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is inversely related to kinetic stability and directly related to chemical reactivity; a smaller gap generally indicates higher reactivity. mdpi.comfrontiersin.orgmdpi.com

Reactivity Descriptors: Calculate conceptual DFT descriptors like Fukui functions, electrophilicity index (ω), and chemical potential (μ) to predict sites susceptible to nucleophilic, electrophilic, or radical attacks. frontiersin.orgmdpi.comcdmf.org.brresearchgate.net

While specific detailed research findings on this compound's conformational space and reactivity using DFT were not extensively detailed in the search results, the general applicability of DFT for such studies on organic molecules is well-established. For instance, DFT has been used to study the conformational analysis of various organic molecules and to assess their reactivity by analyzing HOMO-LUMO energies and other reactivity descriptors. rsc.orgmdpi.commdpi.comchemrxiv.orgresearchgate.netfrontiersin.orgmdpi.comcdmf.org.br

Ab Initio and Semi-Empirical Methods for Electronic Properties of this compound

Beyond DFT, other quantum chemical methods contribute to understanding the electronic properties of this compound.

Ab Initio Methods: These methods, derived directly from quantum mechanics without empirical parameters, offer high accuracy but are computationally more demanding. Examples include Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2). uni-muenchen.desumitomo-chem.co.jp While computationally expensive, they can provide benchmark data for smaller systems or specific properties. They are often used to validate results obtained from less computationally intensive methods. sumitomo-chem.co.jp

Semi-Empirical Methods: These methods are simplified versions of Hartree-Fock theory that incorporate empirical parameters to speed up calculations. uni-muenchen.dewikipedia.orgststephens.net.in They are particularly useful for larger molecules or for preliminary investigations where high accuracy is not paramount. uni-muenchen.dewikipedia.orgststephens.net.inhi.is Common semi-empirical methods include MNDO, AM1, and PM3, which are based on the Neglect of Differential Diatomic Overlap (NDDO) integral approximation. uni-muenchen.de While faster, their accuracy can be limited if the molecule under study is significantly different from the molecules used for their parametrization. wikipedia.org

These methods can be applied to determine properties such as molecular geometry, dipole moments, and vibrational frequencies, providing a comprehensive understanding of the electronic landscape of this compound.

Mechanistic Probing of this compound Reactions through Computational Modeling

Computational modeling plays a crucial role in elucidating reaction mechanisms, providing insights into the pathways, intermediates, and transition states involved in chemical transformations. scielo.bruq.edu.aunumberanalytics.com This is particularly valuable for complex reactions where experimental observation of transient species is challenging.

Transition State Characterization in this compound Transformations

Characterizing transition states (TS) is central to understanding reaction kinetics and selectivity. A transition state represents the highest energy point along a reaction pathway, connecting reactants to products via an energy barrier, known as the activation energy (ΔG*). sumitomo-chem.co.jp

Computational methods, especially DFT, are widely used for:

Locating Transition States: Identifying the geometry and energy of transition states, which are saddle points on the potential energy surface. This involves specific optimization algorithms that search for structures with one imaginary frequency. chemrxiv.orgmdpi.com

Activation Energy Calculation: Determining the activation energy, which directly correlates with the reaction rate. A lower activation energy implies a faster reaction. scielo.brsumitomo-chem.co.jpmdpi.com

Mechanistic Insights: Analyzing the structure of the transition state provides critical information about bond breaking and forming processes, helping to rationalize observed selectivities (e.g., regioselectivity, stereoselectivity). uq.edu.aunumberanalytics.comnih.gov

For this compound, computational studies could investigate transformations such as its formation, derivatization, or reactions where it acts as a reactant or intermediate. For example, computational studies have been used to investigate the mechanism of Ugi-click reactions that can synthesize oxoisoindoline-triazole hybrids, which could involve this compound derivatives. researchgate.net

Reaction Pathway Prediction for this compound Synthesis and Derivatization

Predicting reaction pathways involves mapping out the entire sequence of elementary steps from reactants to products, including all intermediates and transition states. This is a complex task, but computational methods have made significant strides in this area. iastate.edufrontiersin.orgcecam.orgmit.eduengineering.org.cnrsc.org

Computational approaches for reaction pathway prediction include:

Automated Reaction Discovery: Algorithms that explore chemical space to identify plausible reaction pathways without prior experimental knowledge. cecam.orgrsc.org

Retrosynthesis Planning: Computational tools that work backward from a target molecule to identify a sequence of reactions and commercially available starting materials. This is crucial for designing synthetic routes. frontiersin.orgmit.eduengineering.org.cnsemanticscholar.orgnih.govnih.gov

Mechanistic Elucidation: Computational studies can confirm or revise proposed reaction mechanisms by comparing calculated energy profiles with experimental observations. scielo.bruq.edu.au

For this compound, computational modeling can predict efficient synthetic routes for its production or for the creation of novel derivatives. This includes identifying key intermediates and understanding the factors that influence reaction outcomes. numberanalytics.comresearchgate.netiastate.edufrontiersin.orgcecam.orgmit.eduengineering.org.cnrsc.orgsemanticscholar.orgnih.gov

Molecular Dynamics Simulations for this compound System Interactions

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. Unlike static quantum chemical calculations, MD simulations allow for the study of molecular motions, conformational changes, and interactions within a dynamic environment, such as in solution or in a biological system. wustl.eduwiley.commdpi.comlabxing.com

Key applications of MD simulations for this compound systems could include:

Conformational Dynamics: Investigating the flexibility and conformational transitions of this compound in different environments (e.g., solvent effects). mdpi.commdpi.comresearchgate.netwustl.eduwiley.com

Solvent Effects: Simulating the interactions between this compound and solvent molecules to understand how the solvent influences its structure and reactivity. scielo.brmdpi.com

Ligand-Receptor Interactions: If this compound or its derivatives are involved in biological processes, MD simulations can model their binding to proteins or other biomolecules, providing information on binding stability and conformational changes upon binding. mdpi.comresearchgate.net

Thermodynamic Properties: Calculating thermodynamic properties like free energies of solvation or binding, which are essential for understanding equilibrium processes. wustl.edu

MD simulations generate trajectories of all particles in the system as a function of time, from which time averages and other properties can be calculated. wustl.edu This provides a dynamic perspective that complements the static snapshots obtained from quantum chemical calculations.

Applications of 1 Oxoisoindole in Advanced Organic Synthesis and Materials Science

Development of Catalytic Systems Employing 1-Oxoisoindole-Based Ligands

This compound and its derivatives, collectively referred to as isoindolinones, serve as versatile building blocks and ligands in the development of catalytic systems, facilitating the synthesis of complex molecules with high efficiency and selectivity. The ability of the isoindolinone core to act as a Michael donor or to be incorporated into chiral ligands makes it valuable in asymmetric catalysis and cascade reactions.

One notable application involves the use of 3-substituted isoindolinones as nucleophiles in asymmetric Michael reactions under phase transfer catalysis conditions. This methodology provides a convenient route for the construction of 3,3-disubstituted chiral isoindolinones, often with good yields and moderate to high enantioselectivity. For instance, studies have shown the effectiveness of chiral ammonium (B1175870) salts derived from cinchona alkaloids in activating these isoindolinones for such transformations nih.gov.

Furthermore, isoindolinones have been central to Brønsted acid-catalyzed enantioselective syntheses. A general catalytic route to enantioenriched isoindolinones and phthalides has been achieved via tandem Mannich-lactamization and aldol-lactonization reactions from readily available precursors. This strategy yields a variety of N- and O-heterocycles with excellent yields (up to 96%) and enantioselectivities (up to 99% ee) . A specific example involves the catalyst PA7 (H8-TRIP), which was found to be highly effective, affording isoindolinone derivatives with notable enantiomeric excess. The presence of 4 Å molecular sieves and the choice of solvent, such as 1,2-dichloroethane (B1671644) (DCE), were identified as crucial factors influencing both yield and enantioselectivity .

Table 1: Representative Brønsted Acid-Catalyzed Synthesis of Isoindolinones

| Catalyst | Solvent | Molecular Sieves | Yield (%) | Enantiomeric Excess (% ee) | Reference |

| PA7 (H8-TRIP) | DCE | 4 Å | 94 | 89 |

Beyond Brønsted acid catalysis, Lewis acid-catalyzed one-pot cascade reactions have also been developed for the synthesis of diversely substituted isoindolinones. These highly efficient processes enable the formation of one C–C and two C–N bonds in a single pot, providing a general catalytic system for accessing these important heterocyclic structures alfa-chemistry.com.

Recent advancements in transition metal-catalyzed C-H functionalization have also integrated isoindolinone synthesis. Palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has emerged as an efficient and facile method for isoindolinone synthesis. This method is particularly advantageous as it often does not require the addition of stoichiometric oxidants, utilizing a Pd/C catalyst with a catalytic amount of base. This approach allows for the cyclization of a wide range of substrates, including those with electron-donating or electron-withdrawing substituents on the benzene (B151609) ring, and is compatible with various heterocycles like thiophene (B33073) and indoles scbt.com.

This compound in Supramolecular Chemistry and Self-Assembly

The structural features of the isoindolinone scaffold, including its aromaticity and potential for various non-covalent interactions, make it a valuable component in supramolecular chemistry and the design of self-assembling systems. Supramolecular chemistry focuses on chemical systems composed of discrete molecules held together by weaker, reversible non-covalent interactions such as hydrogen bonding, metal coordination, hydrophobic forces, van der Waals forces, and π–π interactions.

While this compound itself may not be directly cited in extensive supramolecular studies, related isoindoline (B1297411) derivatives have demonstrated significant utility. For instance, isoindoline nitroxides, such as 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO), have been shown to engage in halogen bonding. A discrete 2:1 supramolecular complex was formed between TMIO and 1,4-diiodotetrafluorobenzene, where N–O(.)I halogen bonding was identified as the dominant intermolecular interaction. This observation highlights the potential of isoindoline-based tectons for the self-assembly of organic spin systems through specific non-covalent interactions.

More directly, bis(hydroxy-isoindolinone)s have been successfully employed in the construction of complex supramolecular assemblies. These compounds can condense with primary amines to yield diastereomeric bis(hydroxyindolinone)s or with diamines to form high molecular weight poly(hydroxyindolinone)s. Notably, bis-N-pyrenemethyl bis(hydroxy-isoindolinone)s exhibit self-assembly behavior, even in dipolar solvents like dimethyl sulfoxide (B87167) (DMSO), with macrocyclic diimide-sulfones.

The assembly of these systems leads to the formation of pseudorotaxanes, which are stabilized by a combination of electronically complementary aromatic π−π-stacking and shape-complementary van der Waals interactions. X-ray crystallographic analysis has confirmed the formation of hydroxy-isoindolinones in these reactions and provided insights into the intermolecular interactions. For instance, transannular distances between the pyrene (B120774) unit and the biphenylene (B1199973) and diimide ring systems were measured at 3.81 Å and 3.68 Å, respectively, indicating significant π−π-stacking contributions to binding. This demonstrates the precise control over molecular architecture and interaction afforded by the isoindolinone scaffold in supramolecular design.

Table 2: Supramolecular Assembly of Bis(hydroxy-isoindolinone) Derivatives

| Isoindolinone Derivative | Interacting Partner | Supramolecular Architecture | Dominant Interactions | Reference |

| Bis-N-pyrenemethyl bis(hydroxy-isoindolinone)s | Macrocyclic diimide-sulfones | Pseudorotaxanes | π−π-stacking, van der Waals | |

| 1,1,3,3-tetramethylisoindolin-2-yloxyl (TMIO) | 1,4-diiodotetrafluorobenzene | 2:1 Complex | Halogen bonding |

Emerging Research Frontiers and Future Prospects in 1 Oxoisoindole Chemistry

Innovations in Green and Sustainable Synthesis of 1-Oxoisoindole

Innovations in green and sustainable synthesis are critical for minimizing the environmental footprint of chemical production. For this compound and its derivatives, several environmentally benign approaches have been developed, emphasizing atom economy, reduced waste, and the use of safer reagents and solvents.

One notable advancement involves the use of OSU-6, an MCM-41 type hexagonal mesoporous silica (B1680970) catalyst, for the efficient synthesis of 3-oxoisoindoline-1-carbonitriles. This method offers operational simplicity, avoids tedious workup procedures, and allows for product isolation through a straightforward four-step sequence. The OSU-6 catalyst exhibits strong Lewis acid properties and high surface area, facilitating its recyclability. Reactions can be tuned to produce substituted (±)-3-oxoisoindoline-1-carbonitriles at room temperature or the corresponding C1 primary amides under reflux conditions (78 °C). For instance, a 5 wt% loading of OSU-6 consistently yielded optimal results in the synthesis of (±)-3-oxoisoindoline-1-carbonitriles. rsc.orgrsc.org

Another sustainable approach for N-substituted 3-oxoisoindoline-1-carbonitrile derivatives utilizes sulfamic acid (NH2SO3H) as an inexpensive and commercially available catalyst in ethanol (B145695). This one-pot, three-component condensation reaction replaces toxic cyanide sources like NaCN and KCN with the relatively safer trimethylsilyl (B98337) cyanide (TMSCN), thereby enhancing safety and reducing pollution. The process is described as simple and environmentally benign, yielding products efficiently. semanticscholar.org

Multicomponent reactions (MCRs) are increasingly recognized as powerful tools for green synthesis due to their ability to generate complex targets in fewer steps from readily available starting materials, offering advantages in operational simplicity, green protocols, and cost-effectiveness. rsc.orgnih.gov An example of a sustainable MCR is the one-pot Ugi-azide/(N-acylation/exo-Diels–Alder)/dehydration process for synthesizing 2-tetrazolylmethyl-isoindolin-1-ones. This method constructs both the isoindolin-1-one (B1195906) core and the tetrazole ring in a single experimental procedure under mild conditions, with yields ranging from 10% to 76% depending on the substituents. nih.govacs.org

Table 1: Examples of Green Synthesis Conditions for this compound Derivatives

| Derivative Synthesized | Catalyst | Solvent | Temperature | Key Green Features | Yield Range (if available) | Source |

| (±)-3-oxoisoindoline-1-carbonitriles | OSU-6 (5-10 wt%) | Not specified, implied benign | 23 °C (room temp) | Recyclable catalyst, simple workup, room temperature reaction | Optimal at 5 wt% catalyst loading | rsc.orgrsc.org |

| N-substituted 3-oxoisoindoline-1-carbonitriles | Sulfamic Acid (10 mol%) | Ethanol (EtOH) | Reflux | Green solvent, safer cyanide source (TMSCN) | Good yields | semanticscholar.org |

| 2-tetrazolylmethyl-isoindolin-1-ones | Not specified (MCR) | Anhydrous MeOH, then anhydrous PhMe | Room temperature | One-pot, multicomponent, mild conditions | 10-76% | nih.govacs.org |

Advanced Automation and High-Throughput Experimentation in this compound Research

Advanced automation and high-throughput experimentation (HTE) are transforming chemical research by enabling rapid and efficient synthesis and screening of large compound libraries. Automated chemical synthesis performs entire processes using robotic systems, leading to increased speed, efficiency, and reduced human error. sigmaaldrich.com

High-throughput screening (HTS) is a core component of this advancement, particularly in drug discovery and materials science. HTS allows for the automated testing of hundreds of thousands to millions of chemical compounds against specific biological targets or for desired material properties. bmglabtech.comdomainex.co.ukevotec.comwikipedia.org This is typically achieved using miniaturized assays in microplates (e.g., 384-, 1536-, or 3456-well formats) and integrated robotic systems that handle sample and reagent addition, mixing, incubation, and detection. bmglabtech.comwikipedia.org

In the context of this compound research, advanced automation has been applied to the multiple simultaneous synthesis of its derivatives. For instance, an apparatus has been described for the parallel synthesis of 3-imino-1-oxoisoindoline, 6-chloro-3-imino-1-oxoisoindoline, and 6-phenyl-1-oxoisoindoline derivatives on solid supports. This system allows for array format synthesis, producing individual compounds in sufficient quantities and purity for direct testing, with automated sample handling for speed, accuracy, and precision. google.com

HTS platforms are equipped with diverse liquid and plate handling devices, enabling automated screening in biochemical assays, cell-based assays, and even with small model organisms. ugent.be While typical HTS hit rates can be around 1%, the sheer volume of compounds screened rapidly identifies potential "hits" or "leads" that can then be further optimized. domainex.co.ukevotec.com The ability to rapidly synthesize and screen libraries of this compound derivatives using these automated systems significantly accelerates the discovery of novel compounds with desired properties, providing valuable data for structure-activity relationships and guiding future compound selection. evotec.com

Table 2: Characteristics of High-Throughput Screening (HTS)

| Characteristic | Description | Impact on Research | Source |

| Scale | Screens hundreds of thousands to millions of compounds | Rapid identification of potential hits/leads | bmglabtech.comdomainex.co.ukevotec.comwikipedia.org |

| Automation | Utilizes robotics, liquid handling devices, and software | Increased speed, efficiency, reduced human error | sigmaaldrich.combmglabtech.comwikipedia.org |

| Assay Format | Miniaturized assays in microplates (e.g., 384-, 1536-, 3456-wells) | Cost-effective, high-density screening | bmglabtech.comwikipedia.org |

| Hit Rate (Typical) | Approximately 1% | Provides starting points for further optimization | domainex.co.ukevotec.com |

| Applications | Drug discovery, materials science, chemical tool development | Accelerates target analysis and compound identification | bmglabtech.comwikipedia.orgugent.be |

Interdisciplinary Research Avenues for this compound Beyond Traditional Organic Chemistry

The versatility of the this compound scaffold positions it as a promising candidate for interdisciplinary research, extending its utility beyond conventional organic chemistry. Interdisciplinary research involves the integration of knowledge and methods from different disciplines to address complex challenges. mdpi.comed.ac.uk

Historically, this compound and its derivatives have been recognized as valuable building blocks for drug intermediates and natural products, with potential applications in various pharmaceutical areas. rsc.org While specific therapeutic applications are outside the scope of this article, the scaffold's presence in bioactive molecules continues to drive research in medicinal chemistry for the development of new chemical entities. For example, novel oxoisoindoline derivatives have been explored as acetylcholinesterase inhibitors. researchgate.net

Beyond medicinal chemistry, this compound systems show promise in materials science. Isoindolinones, including this compound, have been identified for their utility as molecular switches due to their electrochemical properties. rsc.org Furthermore, specific 2-tetrazolylmethyl-isoindolin-1-one derivatives have been suggested to possess luminescent properties, indicating potential applications in optics and electronics. nih.govacs.org Materials science, which encompasses the synthesis, characterization, and understanding of the physicochemical properties of materials, including optical, magnetic, electrical, and electronic characteristics, provides a fertile ground for exploring these aspects of this compound derivatives. univ-rennes.fr

The principles and tools of bio-orthogonal chemistry, as discussed in Section 7.2, are inherently interdisciplinary, bridging chemistry with biology. The application of bio-orthogonal chemistry has become essential in fields such as biomedical imaging, protein synthesis, polymer science, and surface science. nih.gov If this compound systems can be effectively integrated into these bio-orthogonal frameworks, they could serve as novel probes or functional components in these diverse scientific domains. The ability to modify complex biological molecules in their native environments using bio-orthogonal reactions opens doors for this compound derivatives to contribute to advanced molecular imaging and in situ chemical modifications within biological systems. stanford.edu

The ongoing exploration of this compound in these interdisciplinary contexts underscores its significance as a versatile chemical entity with a broad spectrum of potential applications in the future.

常见问题

Q. Which computational methods best predict the electronic properties of this compound for optoelectronic applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。